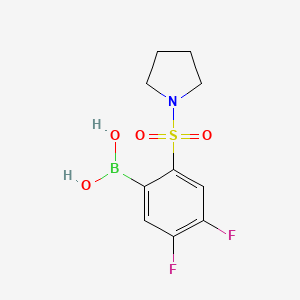
(4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Vue d'ensemble
Description
(4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a boronic acid derivative with a unique structure that includes difluoro, pyrrolidinyl, and sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for the synthesis of this compound.
Industrial Production Methods
Industrial production of (4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong acids or bases and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group may yield boronic esters, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.
Applications De Recherche Scientifique
(4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Mécanisme D'action
The mechanism by which (4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid exerts its effects depends on its specific application. In the context of Suzuki-Miyaura coupling, the compound acts as a nucleophilic partner, transferring its boronic acid group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . The molecular targets and pathways involved in other applications, such as enzyme inhibition, would depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
4-Formylphenylboronic acid: Another boronic acid derivative with a formyl group, used in organic synthesis and medicinal chemistry.
3-Formylphenylboronic acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position on the aromatic ring.
Uniqueness
(4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is unique due to the presence of both difluoro and pyrrolidinylsulfonyl groups, which can impart distinct electronic and steric properties. These features can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry.
Propriétés
IUPAC Name |
(4,5-difluoro-2-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF2NO4S/c12-8-5-7(11(15)16)10(6-9(8)13)19(17,18)14-3-1-2-4-14/h5-6,15-16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTATFGJGDLJQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1S(=O)(=O)N2CCCC2)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


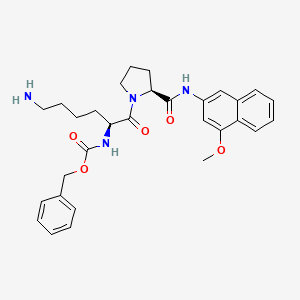


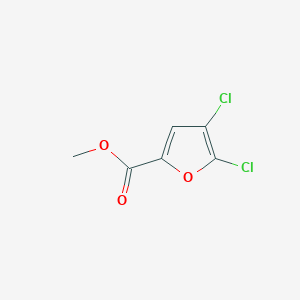
![(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1434662.png)
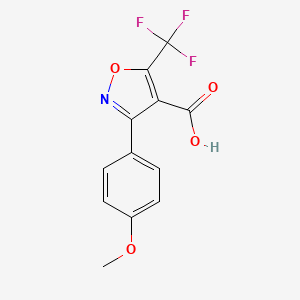

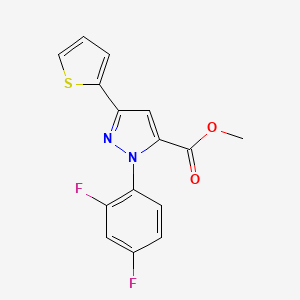
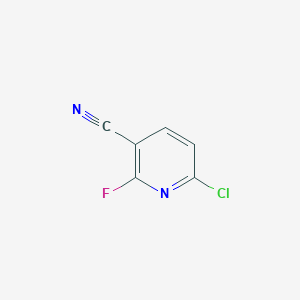
![[(Z)-1-[(S)-(2-Chlorophenyl)(methoxycarbonyl)methyl]-4beta-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidine-3-ylidene]acetic acid](/img/structure/B1434668.png)
![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B1434669.png)

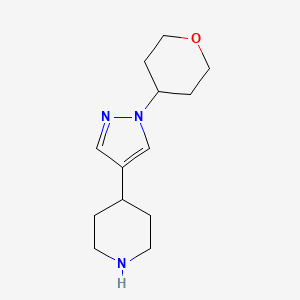
![Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1434677.png)
